5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4H)-one under Vilsmeier-Haack reaction conditions . Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction methods . The crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to the monoclinic space group P 2 1 / c .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can participate in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant properties .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a white crystalline solid that is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Scientific Research Applications
Synthesis and Derivative Formation
5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole is a chemical compound used in the synthesis of various pharmaceutically important heteroaromatics. For example, it's utilized in the formation of substituted pyrazoles and pyrimethamine from precursors like 3-methylthio-1-phenyl-4-phenylsulfonyl-2-buten-1-one, demonstrating its versatility in organic synthesis (Yokoyama, Tsuji, & Imamoto, 1984).
Catalysis
In the field of catalysis, sulfuric acid derivatives related to this compound have been employed as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones. These reactions yield alkylmethylene-bis(pyrazolones) with high efficiency, showcasing its potential in green chemistry and sustainable processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Synthesis of Pyrazole Derivatives
Further research includes the development of pyrazole derivatives featuring functionalized side chains, which have applications in materials science and pharmaceuticals. These derivatives have been synthesized with varying alkyl and aryl substituents, highlighting the compound's adaptability in creating complex molecular architectures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Antimicrobial and Anti-inflammatory Activity
Some pyrazole derivatives containing aryl sulfonate moieties, synthesized using a compound similar to this compound, have shown significant anti-inflammatory and antimicrobial activities. This highlights its potential use in developing new therapeutic agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their anti-inflammatory activity and cox inhibition . The trifluoromethyl group (-CF3) attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. The trifluoromethyl group (-CF3) is known to lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction can enhance the compound’s inhibitory effect on the target enzyme.
Biochemical Pathways
Pyrazole derivatives are known to have an impact on the cyclooxygenase (cox) pathway , which plays a crucial role in inflammation and pain perception.
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) is known to influence the physico-chemical behavior and biological activity of the compound .
Result of Action
Pyrazole derivatives have been pharmacologically evaluated for analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2S/c1-24-17(19)15(16(23-24)12-6-3-2-4-7-12)11-25-14-9-5-8-13(10-14)18(20,21)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBAQSSQLUBRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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